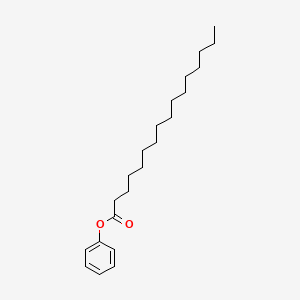

Phenyl palmitate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H36O2 |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

phenyl hexadecanoate |

InChI |

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(23)24-21-18-15-14-16-19-21/h14-16,18-19H,2-13,17,20H2,1H3 |

InChI Key |

WEIATHGPGPOEDH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Mechanism of p-Nitrophenyl Palmitate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of p-Nitrophenyl palmitate (pNPP), a widely used chromogenic substrate in enzymatic assays. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles of pNPP hydrolysis, offers detailed experimental protocols, and presents key quantitative data to facilitate robust assay development and interpretation.

Introduction: The Utility of p-Nitrothis compound in Enzyme Assays

p-Nitrothis compound (pNPP) is a synthetic ester that serves as a valuable tool for the continuous colorimetric determination of lipase (B570770) and esterase activity.[1][2][3] Its long-chain palmitoyl (B13399708) group makes it a more specific substrate for lipases compared to esters with shorter acyl chains, which can also be hydrolyzed by general esterases.[1] The principal advantage of pNPP lies in the straightforward spectrophotometric quantification of one of its hydrolysis products, p-nitrophenol, enabling real-time monitoring of enzyme kinetics.[2][3]

The Core Mechanism of Action: Enzymatic Hydrolysis of pNPP

The fundamental mechanism of pNPP as a substrate involves its enzymatic hydrolysis, a process that can be dissected into two key stages:

Stage 1: Acyl-Enzyme Intermediate Formation

The enzymatic reaction is initiated by the nucleophilic attack of a serine residue within the catalytic triad (B1167595) of the lipase or esterase on the carbonyl carbon of the pNPP ester bond. This results in the formation of a transient tetrahedral intermediate. Subsequently, the p-nitrophenolate ion is released as the leaving group, and a covalent acyl-enzyme intermediate is formed, where the palmitoyl group is attached to the serine residue of the enzyme.[2][4]

Stage 2: Deacylation and Product Release

The acyl-enzyme intermediate is then hydrolyzed by the nucleophilic attack of a water molecule. This step, known as deacylation, regenerates the free, active enzyme and releases the second product, palmitic acid.[5] For many ester substrates, the deacylation step is the rate-limiting step of the overall reaction.[5]

Colorimetric Detection of p-Nitrophenol

The released p-nitrophenol is the key to the colorimetric assay. Under alkaline conditions (typically pH > 7), the hydroxyl group of p-nitrophenol deprotonates to form the p-nitrophenolate ion, which exhibits a distinct yellow color.[2][6] This phenolate (B1203915) ion has a maximum absorbance at approximately 405-415 nm, allowing for its direct and continuous quantification using a spectrophotometer.[1][7] The rate of increase in absorbance at this wavelength is directly proportional to the rate of enzymatic hydrolysis of pNPP.

Quantitative Data: Enzyme Kinetics with pNPP

The hydrolysis of pNPP by lipases and esterases typically follows Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[4] These parameters are crucial for characterizing enzyme activity and for screening potential inhibitors or activators. The following table summarizes representative kinetic data for various enzymes with pNPP as the substrate.

| Enzyme Source | Km (mM) | Vmax (U/mg protein) | Optimal pH | Optimal Temperature (°C) | Reference |

| Wild Type Lipase | - | 0.18 | - | 25 | [8] |

| Chromobacterium viscosum lipase | 3 | - | - | - | [9] |

| Pseudomonas fluorescens lipase | 2 | - | - | - | [9] |

| Porcine Pancreatic Lipase | - | - | 8.0 | 37 | [1] |

| Burkholderia sp. lipase | - | 1.035 ± 0.11 U/ml | - | - | [10] |

Note: The specific activity units and experimental conditions can vary between studies. Direct comparison of Vmax values should be made with caution. The absence of a value is denoted by "-".

Detailed Experimental Protocol: pNPP-Based Lipase Assay

This section provides a generalized protocol for determining lipase activity using pNPP. It is essential to optimize specific conditions, such as pH, temperature, and substrate concentration, for the particular enzyme being investigated.

4.1. Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl buffer, pH 8.0. Other buffers such as sodium phosphate (B84403) can also be used.[1][7]

-

Substrate Stock Solution: Prepare a 20 mM solution of p-Nitrothis compound in isopropanol. Due to the poor water solubility of pNPP, an organic solvent is necessary for the stock solution.[11]

-

Emulsifying Agent (optional but recommended): To prevent the precipitation of the hydrophobic substrate and the palmitic acid product, an emulsifier is often included in the reaction mixture. A common solution is a mixture of Triton X-100 and gum arabic.[11] A simplified method involves adding a small amount of Triton X-100 directly to the reaction mixture.[10]

-

Enzyme Solution: Prepare a solution of the lipase or esterase of interest in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

-

Stop Solution (for endpoint assays): 1 M Sodium Carbonate (Na₂CO₃) or 1 N Sodium Hydroxide (NaOH).[12]

4.2. Assay Procedure (96-well plate format)

-

Prepare the Reaction Mixture: In each well of a 96-well microplate, add the components in the following order:

-

80 µL of Assay Buffer

-

10 µL of Substrate Stock Solution

-

Optional: Add emulsifying agents as required.

-

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the reaction mixture to reach thermal equilibrium.[1]

-

Initiate the Reaction: Add 10 µL of the Enzyme Solution to each well to start the reaction.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 410 nm using a microplate reader at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).[1]

-

Endpoint Measurement (Alternative): If a kinetic reading is not possible, allow the reaction to proceed for a fixed amount of time (e.g., 30 minutes) and then stop the reaction by adding 50 µL of Stop Solution. The final absorbance at 410 nm is then measured.

4.3. Data Analysis

-

Calculate the Rate of Reaction: For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The slope of this line represents the rate of p-nitrophenol formation.

-

Quantify p-Nitrophenol: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of p-nitrophenol production. The molar extinction coefficient (ε) for p-nitrophenol at 405 nm is approximately 18,000 M⁻¹cm⁻¹.[12]

-

Determine Enzyme Activity: One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Logical Relationships in the pNPP Assay Principle

The pNPP assay is based on a series of logical dependencies that are crucial for its successful implementation and interpretation. The following diagram illustrates these relationships.

Conclusion

p-Nitrothis compound remains a cornerstone substrate for the characterization of lipolytic enzymes. Its mechanism of action, centered on the enzymatic release of the chromogenic p-nitrophenol, provides a robust and convenient method for quantifying enzyme activity. By understanding the core principles of the assay, adhering to detailed experimental protocols, and correctly interpreting the resulting kinetic data, researchers can effectively leverage the pNPP assay in their drug discovery and enzyme characterization endeavors. This technical guide serves as a comprehensive resource to support these efforts and ensure the generation of high-quality, reproducible data.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 4-Nitrothis compound|Lipase Substrate [benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. Interfacial reaction dynamics and acyl-enzyme mechanism for lipoprotein lipase-catalyzed hydrolysis of lipid p-nitrophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct Crystallographic Observation of an Acyl-Enzyme Intermediate in the Elastase-Catalyzed Hydrolysis of a Peptidyl Ester Substrate: Exploiting the “Glass Transition” in Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. zenodo.org [zenodo.org]

- 12. neb.com [neb.com]

A Technical Guide to the Synthesis and Characterization of Phenyl Palmitate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of phenyl palmitate derivatives. These esters of palmitic acid and various phenolic compounds are gaining interest in the scientific community for their diverse biological activities and potential use in drug development and other industrial applications. This document details both chemical and enzymatic synthetic routes, thorough characterization methodologies, and insights into their biological significance.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into two main approaches: chemical synthesis and enzymatic synthesis. The choice of method depends on factors such as the desired derivative, required purity, scalability, and environmental considerations.

Chemical Synthesis

Chemical synthesis offers a versatile approach to producing a wide array of this compound derivatives with various substitutions on the phenyl ring. The most common method is the direct esterification of palmitic acid with a corresponding phenol (B47542).

1.1.1. Acid-Catalyzed Esterification (Fischer Esterification)

This classical method involves reacting palmitic acid with a phenol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux with the continuous removal of water to drive the equilibrium towards the formation of the ester.

Experimental Protocol: Synthesis of p-Chlorothis compound

-

Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine palmitic acid (1.0 eq), p-chlorophenol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in a suitable solvent like toluene.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure p-chlorothis compound.

1.1.2. Acyl Chloride Method

For phenols that are less reactive, a more reactive acyl derivative of palmitic acid, such as palmitoyl (B13399708) chloride, can be used. This reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound using Palmitoyl Chloride

-

Reactant Preparation: Dissolve phenol (1.0 eq) and pyridine (1.2 eq) in a dry, aprotic solvent such as dichloromethane (B109758) or diethyl ether in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Cool the solution in an ice bath. Add palmitoyl chloride (1.1 eq) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash it successively with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude this compound can be further purified by recrystallization or column chromatography.

Enzymatic Synthesis

Enzymatic synthesis, particularly using lipases, presents a greener and more selective alternative to chemical methods. Lipases can catalyze esterification, transesterification, and aminolysis reactions under mild conditions, often with high regioselectivity and enantioselectivity.

1.2.1. Lipase-Catalyzed Esterification

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly efficient catalysts for the esterification of fatty acids and phenols in organic solvents. The use of immobilized enzymes simplifies product purification and allows for enzyme recycling.

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

-

Reaction Setup: In a screw-capped vial, combine palmitic acid (1.0 eq), phenol (1.5 eq), and immobilized CALB (e.g., Novozym 435) in a suitable organic solvent like n-hexane or tert-butanol.

-

Reaction Conditions: Incubate the mixture in a shaker at a controlled temperature (e.g., 50-60 °C) for 24-72 hours. The removal of water, for instance by adding molecular sieves, can improve the yield.

-

Monitoring and Work-up: Monitor the conversion of palmitic acid by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Product Isolation: Once the desired conversion is achieved, filter off the immobilized enzyme. The solvent can be removed under reduced pressure, and the product purified by column chromatography if necessary.

Table 1: Comparison of Synthesis Methods for this compound Derivatives

| Feature | Acid-Catalyzed Esterification | Acyl Chloride Method | Lipase-Catalyzed Esterification |

| Reagents | Palmitic acid, Phenol, Acid catalyst | Palmitoyl chloride, Phenol, Base | Palmitic acid, Phenol, Lipase |

| Conditions | High temperature, Reflux | Low to room temperature | Mild temperature (30-70 °C) |

| Advantages | Inexpensive reagents, Scalable | High reactivity, Good for unreactive phenols | High selectivity, Green process, Mild conditions |

| Disadvantages | Harsh conditions, Side reactions | Corrosive reagent, Byproduct disposal | Slower reaction rates, Enzyme cost |

Characterization of this compound Derivatives

Thorough characterization is crucial to confirm the structure and purity of the synthesized this compound derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure.

-

¹H NMR: Provides information about the number and types of protons. Key signals include the aromatic protons of the phenyl ring, the α-methylene protons adjacent to the ester carbonyl, the long aliphatic chain protons of the palmitate moiety, and the terminal methyl group.

-

¹³C NMR: Shows the signals for all carbon atoms, including the characteristic ester carbonyl carbon, aromatic carbons, and the aliphatic carbons of the fatty acid chain.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent absorption band for this compound derivatives is the C=O stretching vibration of the ester group, typically appearing around 1760-1740 cm⁻¹. Other characteristic bands include C-O stretching and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used.

Chromatographic Techniques

-

Thin-Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress and assessing the purity of the product.

-

Column Chromatography: Used for the purification of the synthesized derivatives on a larger scale.

-

Gas Chromatography (GC): Can be used to determine the purity of volatile derivatives and to monitor reaction conversion.

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for both purification and purity assessment of non-volatile derivatives.

Table 2: Representative Characterization Data for this compound

| Technique | Observed Data |

| ¹H NMR (CDCl₃, ppm) | δ 7.40-7.20 (m, 5H, Ar-H), 2.58 (t, 2H, -CH₂-COO-), 1.75 (p, 2H, -CH₂-CH₂-COO-), 1.40-1.20 (m, 24H, -(CH₂)₁₂-), 0.88 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 172.5 (C=O), 150.8, 129.3, 125.8, 121.6 (Ar-C), 34.5, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 29.1, 25.0, 22.7, 14.1 (Aliphatic C) |

| IR (KBr, cm⁻¹) | ~2920, 2850 (C-H stretch), ~1750 (C=O ester stretch), ~1590, 1490 (C=C aromatic stretch), ~1200, 1170 (C-O stretch) |

| MS (ESI+) m/z | [M+Na]⁺ calculated for C₂₂H₃₆O₂Na: 355.26, found: 355.25 |

Biological Activities and Signaling Pathways

This compound derivatives have been investigated for a range of biological activities, suggesting their potential in drug discovery and development. Long-chain fatty acid esters can influence various cellular processes.

Potential Biological Activities

-

Antimicrobial Activity: Some fatty acid esters exhibit inhibitory effects against various bacteria and fungi. The lipophilic nature of these molecules allows them to interact with and disrupt microbial cell membranes.

-

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties. Esterification with a fatty acid can modulate this activity and improve the compound's solubility in lipidic environments, potentially enhancing its efficacy in preventing lipid peroxidation.

-

Anti-inflammatory Activity: Long-chain fatty acids and their derivatives can modulate inflammatory pathways. For instance, they may inhibit enzymes involved in the production of pro-inflammatory mediators.

-

Enzyme Inhibition: this compound derivatives can act as inhibitors of certain enzymes, such as lipases and proteases, which could be relevant for the treatment of various diseases.

Signaling Pathways

While specific signaling pathways for many synthetic this compound derivatives are still under investigation, the biological effects of long-chain fatty acids and their endogenous esters, such as acyl-CoAs, provide valuable insights. These molecules are known to act as signaling molecules that can modulate the activity of various proteins and cellular pathways.

Diagram 1: General Experimental Workflow for Synthesis and Characterization

Caption: A generalized workflow for the synthesis, purification, and characterization of this compound derivatives.

Diagram 2: Potential Signaling Roles of Long-Chain Fatty Acid Esters

Caption: Putative mechanisms by which this compound derivatives may exert their biological effects at a cellular level.

Conclusion and Future Directions

This compound derivatives represent a versatile class of compounds with significant potential in various fields, including pharmaceuticals, cosmetics, and food science. This guide has provided a detailed overview of their synthesis and characterization, highlighting both established and modern methodologies. Future research should focus on expanding the library of these derivatives with diverse substitutions to establish clear structure-activity relationships. Furthermore, in-depth investigations into their mechanisms of action and specific molecular targets will be crucial for translating their potential into tangible applications. The continued development of efficient and sustainable synthetic methods will also be paramount for their broader industrial utilization.

The Role of Phenyl Palmitate Derivatives in Elucidating Cellular Enzyme Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl palmitate and its derivatives, most notably para-nitrophenyl (B135317) palmitate (pNPP), are synthetic esters that serve as crucial tools for researchers investigating the activity of hydrolytic enzymes. While this compound itself is not recognized as an endogenous signaling molecule with a direct role in cellular pathways, its chemical structure allows it to act as a substrate for various lipases and esterases. The hydrolysis of these substrates by enzymes provides a measurable signal that is widely used to quantify enzyme kinetics, screen for inhibitors, and characterize enzyme function. This guide provides an in-depth overview of the application of this compound derivatives, particularly pNPP, in the study of cellular enzymatic pathways, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

The primary utility of these compounds lies in their ability to mimic natural lipid substrates.[1] Upon cleavage of the ester bond by a lipase (B570770) or esterase, a phenolate (B1203915) compound is released. In the case of pNPP, this product is p-nitrophenol, a chromogen that exhibits a distinct yellow color under alkaline conditions and can be readily quantified using spectrophotometry at approximately 410 nm.[2][3] This provides a simple and direct method for monitoring enzyme activity in real-time.[1]

Core Application: Probing Lipase and Esterase Activity

This compound derivatives are instrumental in studying a class of enzymes known as hydrolases (EC 3), specifically carboxylesterases (EC 3.1.1). These enzymes catalyze the hydrolysis of ester bonds in triglycerides and other lipids.

Key Enzymes Targeted:

-

Pancreatic Lipase: A critical enzyme in the digestion of dietary fats. Assays using pNPP are frequently employed in screening for anti-obesity drugs that inhibit this enzyme.[4]

-

Lipoprotein Lipase (LPL): An enzyme that hydrolyzes triglycerides in lipoproteins, playing a key role in lipid metabolism.

-

Bacterial and Fungal Lipases: Used in various industrial applications, their activity is often characterized using pNPP.[5][6]

-

Carboxylesterases: A broad family of enzymes involved in the metabolism of various endogenous and xenobiotic compounds.[7]

The hydrolysis reaction proceeds via an acyl-enzyme intermediate, a common mechanism for serine hydrolases.[1] The enzyme's active site serine attacks the carbonyl group of the ester, leading to the release of the alcohol (e.g., p-nitrophenol) and the formation of a temporary acyl-enzyme complex. This complex is then hydrolyzed to release palmitic acid and regenerate the free enzyme.

Quantitative Analysis of Enzyme Kinetics

The use of pNPP allows for the determination of key kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters are essential for comparing the efficiency of different enzymes or the potency of various inhibitors.

| Enzyme/Organism Source | Substrate | Km (mM) | Vmax (μmol/min/mg or U/mg) | Reference |

| Pseudomonas putida lysate | p-Nitrothis compound | 0.62 | 355.7 (μmol/min) | [8][9] |

| Aspergillus niger Lipase | p-Nitrothis compound | 0.13 | 12.58 (μmol/L·min) | [10] |

| Wild Type Lipase (unspecified) | p-Nitrothis compound | - | 0.18 (U/mg protein) | [11][12] |

| Wild Type Lipase (unspecified) | p-Nitrophenyl Octanoate | - | 1.1 (U/mg protein) | [11][12] |

| Wild Type Lipase (unspecified) | p-Nitrophenyl Butyrate | - | 0.95 (U/mg protein) | [11][12] |

Note: Direct comparison of Vmax values should be done with caution due to variations in experimental conditions and enzyme purity across different studies.

Experimental Protocols

General Assay for Lipase/Esterase Activity using pNPP

This protocol provides a generalized workflow for measuring lipase or esterase activity. Specific concentrations, buffer pH, and incubation times should be optimized for the particular enzyme under investigation.

1. Reagent Preparation:

-

Buffer Solution: Typically, a phosphate (B84403) buffer (50 mM, pH 7.0-8.0) or Tris-HCl buffer (50 mM, pH 8.0-9.0) is used. The optimal pH depends on the specific enzyme.[4][13]

-

Substrate Stock Solution: Prepare a 10 mM stock solution of p-nitrothis compound in a suitable organic solvent like isopropanol (B130326) or acetonitrile, as it is poorly soluble in water.[8][10]

-

Emulsifying Agent (Optional but Recommended): To prevent substrate precipitation and ensure a homogenous reaction mixture, an emulsifier is often required. Common choices include Triton X-100 (0.4% w/v), gum arabic (0.1% w/v), or sodium deoxycholate (5 mM).[4][8] The substrate solution is often mixed with the emulsifier before being added to the reaction buffer.

-

Enzyme Solution: Prepare a solution of the enzyme (crude lysate or purified) in the assay buffer. The concentration should be sufficient to yield a linear rate of product formation over the desired time course.

2. Assay Procedure:

-

Reaction Mixture Preparation: In a microplate well or a cuvette, combine the assay buffer and the emulsified substrate solution. For a typical 200 µL reaction, this might involve 180 µL of buffer containing the emulsifier and 20 µL of the pNPP stock solution (for a final substrate concentration of 1 mM).

-

Pre-incubation: Equilibrate the reaction mixture at the desired temperature (e.g., 37°C) for 5-10 minutes.[8]

-

Initiate Reaction: Add a small volume of the enzyme solution to the reaction mixture to start the reaction.

-

Measurement: Monitor the increase in absorbance at 410-420 nm over time using a spectrophotometer or microplate reader.[2][8] Readings can be taken kinetically (every minute for 15-30 minutes) or as an endpoint measurement after a fixed incubation time.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbsorbance/Δtime).

-

Convert the rate to the concentration of p-nitrophenol produced using a standard curve generated with known concentrations of p-nitrophenol under the same buffer conditions.

-

Define one unit of enzyme activity as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.[8]

-

Role in Drug Development

The pNPP assay is a valuable tool in the preclinical stages of drug development, particularly for identifying and characterizing enzyme inhibitors.[14][15] High-throughput screening (HTS) campaigns can be designed using this assay to rapidly test large libraries of small molecules for their ability to inhibit a target lipase or esterase.[1]

Screening for Lipase Inhibitors: The search for anti-obesity therapeutics often focuses on inhibitors of pancreatic lipase. The pNPP assay provides a robust and reproducible method for this purpose.[4]

-

Primary Screen: Compounds from a chemical library are incubated with the enzyme prior to the addition of the pNPP substrate. A reduction in the rate of p-nitrophenol formation compared to a control (e.g., DMSO vehicle) indicates potential inhibitory activity.

-

Dose-Response Analysis: Hits from the primary screen are then tested at various concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

-

Mechanism of Action Studies: Kinetic experiments, varying both substrate and inhibitor concentrations, can help elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

The assay's simplicity and adaptability to microplate formats make it an efficient and cost-effective method for the early stages of drug discovery.[4][14]

Conclusion

While this compound itself does not act as a signaling molecule within cellular pathways, its chromogenic derivative, p-nitrothis compound, is an indispensable tool for studying the enzymes that are integral to lipid metabolism and other cellular processes. Its use in robust and quantifiable assays allows researchers to probe enzyme function, determine kinetic parameters, and screen for novel therapeutic agents. This technical guide provides a foundational understanding of the principles and methodologies that make this compound derivatives a cornerstone of enzyme research in both academic and industrial settings.

References

- 1. 4-Nitrothis compound|Lipase Substrate [benchchem.com]

- 2. 4-Nitrothis compound, lipase substrate - Forlabs Website [forlabs.co.uk]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Simplified para-nitrothis compound assay for lipases and esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Drug Discovery and Development | Pharmaceutical Research at PCOM [pcom.edu]

- 15. Drugs In Development - Phelan-McDermid Syndrome Foundation [pmsf.org]

Phenyl Palmitate as a Substrate for Lipolytic Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of phenyl palmitate and its widely used chromogenic analog, p-nitrothis compound (pNPP), as substrates for the characterization of lipolytic enzymes. While direct quantitative data and specific protocols for this compound are scarce in scientific literature, this document leverages the extensive information available for pNPP to detail the principles, methodologies, and applications of using palmitate esters in lipase (B570770) and esterase research. This guide includes a summary of kinetic data, detailed experimental protocols for pNPP-based assays, and a discussion of the critical role of lipolytic enzymes in cellular signaling pathways.

Introduction: The Role of Palmitate Esters in Lipolytic Enzyme Assays

Lipolytic enzymes, including lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) and esterases (carboxylic ester hydrolases, E.C. 3.1.1.1), are crucial for the hydrolysis of ester bonds in lipids. Their activity is fundamental to lipid metabolism, cellular signaling, and various industrial applications. The characterization of these enzymes often relies on synthetic substrates that mimic natural triglycerides.

This compound, an ester of phenol (B47542) and palmitic acid, represents a simple, non-chromogenic substrate for these enzymes. However, its use is not widespread, primarily due to the challenges associated with detecting the product of its hydrolysis, phenol. In contrast, the nitrated analog, p-nitrothis compound (pNPP), is extensively employed as a chromogenic substrate. The hydrolysis of pNPP by lipolytic enzymes releases p-nitrophenol, a yellow-colored compound that can be readily quantified spectrophotometrically, typically at a wavelength of 410 nm.[1][2][3] This convenience has made pNPP a staple in lipase activity assays.

This guide will focus on the principles and methodologies established for pNPP, which can be adapted for the study of other long-chain fatty acid esters like this compound, keeping in mind the differences in product detection.

Lipolytic Enzymes Acting on Palmitate Esters

A broad range of lipolytic enzymes can hydrolyze long-chain fatty acid esters such as this compound and pNPP. The preference for such substrates is often a distinguishing feature between true lipases and esterases.

-

True Lipases: These enzymes typically exhibit higher activity towards water-insoluble substrates with long-chain fatty acids (C10 and longer).[4] They are characterized by the phenomenon of interfacial activation, where their catalytic activity significantly increases at the lipid-water interface.

-

Esterases: Esterases preferentially hydrolyze water-soluble esters with short-chain fatty acids. While some esterases can hydrolyze pNPP, their activity is generally lower compared to true lipases.[4]

The hydrolysis of pNPP is therefore a common method to differentiate between these two classes of enzymes.[4]

Quantitative Analysis of Enzyme Kinetics

The kinetic parameters Michaelis constant (Km) and maximum velocity (Vmax) are essential for characterizing the efficiency and affinity of a lipolytic enzyme for a given substrate. While specific data for this compound is limited, several studies have reported these parameters for various lipases using pNPP.

| Enzyme Source | Km (mM) | Vmax (μmol/min/mg or U/mg) | Reference |

| Pseudomonas putida | 0.62 | 355.7 μmol/min | [5] |

| Rhizomucor pusillus | 0.2 ± 0.0 | 12.6 ± 0.5 mmoles/min | [6] |

| Wild Type Lipase (unspecified) | - | 0.18 U/mg protein | [7] |

Note: The units and experimental conditions for Vmax can vary between studies, making direct comparisons challenging. For instance, one study on a wild-type lipase reported a Vmax of 0.18 U/mg protein for p-nitrothis compound, which was the lowest among the tested p-nitrophenyl esters of varying chain lengths[7].

Experimental Protocols for Lipase Activity Assays using p-Nitrothis compound

The following protocols are standard methods for determining lipase activity using pNPP. These can serve as a foundation for developing assays with this compound, with the significant modification of the product detection method.

Spectrophotometric Assay of Lipase Activity

This is the most common method for measuring lipase activity with pNPP.

Principle: The lipase-catalyzed hydrolysis of pNPP releases p-nitrophenol, which has a distinct yellow color in alkaline conditions and can be quantified by measuring its absorbance.

Materials:

-

p-Nitrothis compound (pNPP)

-

Isopropanol or another suitable organic solvent (e.g., acetonitrile)

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0 or 50 mM sodium phosphate, pH 7.0)

-

Emulsifying agents: Triton X-100, gum arabic, sodium deoxycholate

-

Enzyme solution

-

Spectrophotometer

Procedure:

-

Substrate Solution Preparation:

-

Prepare a stock solution of pNPP (e.g., 10-20 mM) in isopropanol.

-

Prepare the assay solution by mixing the pNPP stock solution with the buffer. To prevent turbidity due to the insolubility of pNPP and the released fatty acid, an emulsifier is crucial.[5][8] A common formulation involves adding the pNPP stock to a buffer solution containing Triton X-100 and/or other emulsifiers like gum arabic and sodium deoxycholate.[5][8]

-

-

Enzymatic Reaction:

-

Pre-incubate the assay solution at the desired temperature (e.g., 37°C).

-

Add a specific volume of the enzyme solution to initiate the reaction.

-

Incubate the reaction mixture for a defined period (e.g., 10-30 minutes).

-

-

Measurement:

-

Stop the reaction (e.g., by adding a strong alkali or by rapid cooling).

-

Measure the absorbance of the liberated p-nitrophenol at 410 nm.

-

A standard curve of p-nitrophenol should be prepared to calculate the amount of product released.

-

Workflow for Spectrophotometric Lipase Assay:

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-Nitrothis compound, lipase substrate - Forlabs Website [forlabs.co.uk]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

The Discovery and Characterization of Novel Enzymes Acting on Phenyl Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel enzymes with specific activities is a cornerstone of biotechnological advancement and drug discovery. Enzymes capable of hydrolyzing phenyl palmitate, a long-chain fatty acid ester, are of particular interest due to their potential applications in various industrial processes, including the production of flavor compounds, biofuel synthesis, and the development of new therapeutic agents. This technical guide provides an in-depth overview of the methodologies used to discover and characterize these enzymes, with a focus on data presentation and detailed experimental protocols.

Core Principles in the Discovery of this compound-Active Enzymes

The discovery of novel enzymes that act on this compound typically involves the use of a chromogenic analog, para-nitrophenyl (B135317) palmitate (pNPP). The enzymatic hydrolysis of pNPP releases para-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically.[1][2][3] This colorimetric assay provides a convenient and high-throughput method for screening microbial sources and metagenomic libraries for promising lipolytic enzymes.[4][5][6]

True lipases are defined by their ability to hydrolyze long-chain triglycerides at an oil-water interface. While activity against pNPP is a strong indicator of lipolytic potential, it is crucial to confirm activity against natural long-chain triglycerides, such as olive oil or animal fats, to classify an enzyme as a true lipase (B570770).[7]

Quantitative Data Summary

The following table summarizes the kinetic parameters of various enzymes characterized using p-nitrothis compound as a substrate. This data is essential for comparing the efficiency and substrate affinity of newly discovered enzymes.

| Enzyme Source | Km (mM) | Vmax (μmol/min/mg or U/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| Pseudomonas putida lipase | 0.62 | 355.7 μmol/min | - | - | [4][6] |

| Unspecified Lipase | 0.13 | 12.58 μmol/(L·min) | 8.5 | 45 | [8] |

| Rhizomucor pusillus lipase | 0.2 ± 0.0 | 12.6 ± 0.5 mmol/min | 8.5 | 55 | [9] |

| Est_p6 (Metagenomic) | 1.148 (for pNP-butyrate) | 3497 μmol/min/mg (for pNP-butyrate) | Alkaline | 50 | [10] |

| LipC12 (Metagenomic) | - | 196.5 U/mg (for pNPP) | Alkaline (stable pH 6-11) | 30 | [7] |

Note: The specific units for Vmax can vary between studies and may be reported as μmol/min, U/mg, or other comparable units. Direct comparison should be made with caution.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of enzymes acting on this compound or its analogs.

Screening for Lipolytic Activity using p-Nitrothis compound (pNPP)

This protocol is a generalized method for screening microbial cultures or environmental samples for enzymes capable of hydrolyzing long-chain fatty acid esters.

Materials:

-

p-Nitrothis compound (pNPP)

-

Isopropanol (B130326) or acetonitrile

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0) or Sodium Phosphate (B84403) buffer

-

Triton X-100 or gum arabic (as an emulsifier)

-

Crude enzyme extract (e.g., culture supernatant)

-

96-well microplate

-

Microplate reader

Procedure:

-

Substrate Solution Preparation: Prepare a stock solution of pNPP (e.g., 10-20 mM) in isopropanol or acetonitrile.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl or sodium phosphate buffer and an emulsifying agent like Triton X-100 (e.g., 0.5% v/v).

-

Assay Setup: In each well of a 96-well microplate, add the reaction buffer.

-

Enzyme Addition: Add a small volume of the crude enzyme extract to each well. Include a negative control with heat-inactivated enzyme or buffer alone.

-

Initiation of Reaction: To start the reaction, add the pNPP stock solution to each well. The final concentration of pNPP in the reaction mixture is typically in the range of 0.5-1 mM.

-

Incubation: Incubate the microplate at a specific temperature (e.g., 37°C or 50°C) for a defined period (e.g., 15-60 minutes).

-

Measurement: Measure the absorbance of the liberated p-nitrophenol at 410-420 nm using a microplate reader.[1][2][4] An increase in absorbance over time indicates enzymatic activity.

Enzyme Purification

A multi-step purification process is typically required to isolate the enzyme of interest from the crude extract.

A. Ammonium (B1175870) Sulfate (B86663) Precipitation:

-

Slowly add solid ammonium sulfate to the crude enzyme extract on ice with constant stirring to a specific saturation level (e.g., 30-80%).

-

Centrifuge to collect the precipitated proteins.

-

Redissolve the pellet in a minimal amount of buffer.

-

Dialyze against the same buffer to remove excess salt.

B. Chromatographic Methods:

-

Ion-Exchange Chromatography: Load the dialyzed sample onto an ion-exchange column (e.g., DEAE-Sepharose or CM-Sepharose) pre-equilibrated with the appropriate buffer. Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl).

-

Size-Exclusion Chromatography: Further purify the active fractions using a size-exclusion column (e.g., Sephadex G-100) to separate proteins based on their molecular weight.

-

Hydrophobic Interaction Chromatography: This technique is particularly useful for lipases, which often have hydrophobic surfaces. Load the sample onto a hydrophobic column (e.g., Phenyl-Sepharose) and elute with a decreasing salt gradient.

Throughout the purification process, collect fractions and assay for lipolytic activity using the pNPP method to track the enzyme.

Enzyme Characterization

A. Determination of Kinetic Parameters (Km and Vmax):

-

Perform the pNPP assay with varying concentrations of the substrate (e.g., 0.1 to 2 mM).

-

Measure the initial reaction velocity (rate of pNP formation) for each substrate concentration.

-

Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[9]

B. Determination of Optimal pH and Temperature:

-

Optimal pH: Perform the standard pNPP assay using a range of different pH buffers (e.g., pH 4 to 11).

-

Optimal Temperature: Conduct the assay at various temperatures (e.g., 20°C to 80°C).

-

Plot the relative activity against pH or temperature to determine the optimal conditions.

C. Substrate Specificity:

-

To determine the fatty acid chain length preference of the enzyme, perform the assay using a series of p-nitrophenyl esters with different acyl chain lengths (e.g., pNP-acetate (C2), pNP-butyrate (C4), pNP-caprylate (C8), pNP-laurate (C12), pNP-myristate (C14), and pNP-stearate (C18)).[10]

-

Compare the relative activity against each substrate to determine the enzyme's specificity.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core experimental workflows and the enzymatic reaction principle described in this guide.

Caption: Enzymatic hydrolysis of p-nitrothis compound.

Caption: Workflow for novel lipolytic enzyme discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 4-Nitrothis compound|Lipase Substrate [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Simplified para-nitrothis compound assay for lipases and esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Isolation of a novel alkaline-stable lipase from a metagenomic library and its specific application for milkfat flavor production - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Analysis of Phenyl Palmitate and Its Analogs

This technical guide provides an in-depth overview of the structural analysis of phenyl palmitate and its analogs, tailored for researchers, scientists, and professionals in drug development. The document covers key physicochemical properties, detailed experimental protocols for synthesis and analysis, and the biological signaling pathways influenced by these compounds.

Physicochemical and Structural Data

This compound and its analogs are esters of long-chain fatty acids, which are of significant interest in various biological and chemical research areas. A comparative summary of the key physicochemical properties of this compound and a common analog, p-nitrothis compound, is presented below.

| Property | This compound | p-Nitrothis compound |

| IUPAC Name | phenyl hexadecanoate[1] | (4-nitrophenyl) hexadecanoate[2] |

| Molecular Formula | C₂₂H₃₆O₂[1] | C₂₂H₃₅NO₄[2] |

| Molecular Weight | 332.5 g/mol [1] | 377.5 g/mol [2] |

| CAS Number | 24632-92-6[1] | 1492-30-4[2] |

| Appearance | White to pale cream crystals or powder | Not specified |

| Melting Point | Not specified | 65-66°C[3] |

| Boiling Point | Not specified | 483.6±28.0 °C (Predicted)[3] |

| Solubility | Not specified | Insoluble in water, soluble in CHCl₃[3] |

Experimental Protocols

The synthesis and analysis of this compound and its analogs involve standard organic chemistry techniques. Below are detailed methodologies for key experimental procedures.

Synthesis of Phenyl Esters via Acylation

A common method for the synthesis of phenyl esters is the acylation of a phenol (B47542) with a carboxylic acid anhydride (B1165640).[4]

Materials:

-

Phenol or substituted phenol

-

Palmitic anhydride (or corresponding fatty acid anhydride)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Basic catalyst (e.g., pyridine, triethylamine) (optional)

-

Ice bath

-

Separating funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the phenol (1.0 eq) in the anhydrous solvent.

-

If using a catalyst, add it to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add the palmitic anhydride (1.1 eq) to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separating funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain the pure this compound analog.

Spectroscopic Analysis

Structural elucidation of the synthesized esters is typically achieved through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. For palmitic acid, a key component, ¹H NMR signals for the terminal methyl group appear around 0.88 ppm, methylene (B1212753) protons of the long chain appear as a broad multiplet around 1.25 ppm, the methylene group alpha to the carbonyl group appears around 2.35 ppm, and the carboxylic acid proton is a broad singlet at higher chemical shifts.[5] In this compound, the aromatic protons of the phenyl group would be expected in the 7.0-7.5 ppm region.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. A strong absorption band around 1760 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretching vibration. The C-O stretching of the ester will appear in the 1300-1150 cm⁻¹ region. For aromatic analogs, C=C stretching bands will be observed in the 1600-1450 cm⁻¹ region.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) corresponding to the molecular weight of the phenyl ester should be observed.

Signaling Pathways and Biological Activity

Palmitate, the fatty acid component of this compound, is known to modulate several key cellular signaling pathways, particularly those related to metabolic stress.

Palmitate-Induced ER Stress and the Unfolded Protein Response (UPR)

Palmitate can induce endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR).[6] One of the key pathways in the UPR involves the activation of PERK, which in turn phosphorylates eIF2α. This leads to the preferential translation of Activating Transcription Factor 4 (ATF4), a key transcription factor that upregulates genes involved in apoptosis, such as CHOP.[6][7]

Caption: Palmitate-induced ER stress signaling pathway.

Palmitate and Insulin (B600854) Signaling

Chronic exposure to palmitate can lead to insulin resistance.[8] Palmitate can interfere with the insulin signaling cascade by impairing the phosphorylation of the insulin receptor and downstream targets like Insulin Receptor Substrate (IRS) proteins. This disruption can affect the PI3K/Akt pathway, which is crucial for glucose uptake and metabolism.[9]

Caption: Inhibition of insulin signaling by palmitate.

Palmitate and PPAR Signaling

Palmitate can also influence the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which plays a role in lipid metabolism and mitochondrial biogenesis.[10] In the context of diabetic cardiomyopathy, palmitate has been shown to decrease the expression of PPARα and PPARγ, leading to mitochondrial dysfunction and cellular injury.[10]

Caption: Palmitate's inhibitory effect on PPAR signaling.

Experimental Workflow for Synthesis and Characterization

The overall process for the synthesis and structural characterization of this compound analogs can be summarized in the following workflow.

Caption: General workflow for synthesis and analysis.

References

- 1. This compound | C22H36O2 | CID 565168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. p-Nitrothis compound | C22H35NO4 | CID 73891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. jetir.org [jetir.org]

- 5. bmse000590 Palmitic Acid at BMRB [bmrb.io]

- 6. Palmitate reduces starvation-induced ER stress by inhibiting ER-phagy in hypothalamic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling dynamics of palmitate-induced ER stress responses mediated by ATF4 in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]

- 10. Palmitate Induces Mitochondrial Energy Metabolism Disorder and Cellular Damage via the PPAR Signaling Pathway in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of p-Nitrophenyl Palmitate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-nitrophenyl palmitate (pNPP) in various organic solvents. Due to its widespread use as a chromogenic substrate for lipases and esterases in biochemical and diagnostic assays, understanding the solubility of pNPP is critical for experimental design, stock solution preparation, and the development of robust assay protocols. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental methodologies for solubility determination, and presents a logical workflow for solubility testing.

Core Data: Solubility of p-Nitrothis compound

The solubility of p-nitrothis compound is significantly influenced by the polarity of the solvent. As an ester of a long-chain fatty acid (palmitic acid) and p-nitrophenol, it possesses both a large nonpolar aliphatic tail and a more polar nitrophenyl head group. This amphipathic nature dictates its solubility characteristics.

| Solvent | Chemical Class | Quantitative Solubility | Notes |

| Chloroform | Chlorinated Hydrocarbon | ≥ 100 mg/mL | Solution is clear and colorless to faintly yellow.[1][2] |

| Dimethylformamide (DMF) | Amide | ~1 mg/mL (~2.7 mM) | - |

| Dimethyl sulfoxide (B87167) (DMSO) | Sulfoxide | 6.67 mg/mL (17.67 mM) | Requires sonication, warming, and heating to 60°C for dissolution.[1][2] |

| Acetone | Ketone | Soluble (1% w/v) | -[3] |

| Ethanol | Alcohol | Soluble | Qualitative data indicates solubility.[4] |

| Heptane (B126788) | Alkane | Suitable for transesterification assays | pNPP is used in heptane for monitoring glycolipid synthesis. |

| Hexane (B92381) | Alkane | Suitable for transesterification assays | pNPP is used in hexane for monitoring glycolipid synthesis. |

| Isooctane (B107328) | Alkane | Suitable for transesterification assays | pNPP is used in isooctane for monitoring glycolipid synthesis. |

| Water | Protic | Insoluble | -[4][5][6][7][8] |

Experimental Protocols

Accurate determination of solubility is fundamental for the reliable application of p-nitrothis compound in research and development. The following section details a standard protocol for determining the solubility of pNPP in an organic solvent using the shake-flask method followed by spectrophotometric quantification.

Objective: To determine the saturation solubility of p-nitrothis compound in a selected organic solvent at a specific temperature.

Materials:

-

p-Nitrothis compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Centrifuge

-

Calibrated pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of p-nitrothis compound to a series of glass vials. The excess solid should be visually apparent.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

To ensure complete separation of the solid from the supernatant, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette.

-

Dilute the supernatant with the same organic solvent to a concentration that falls within the linear range of the spectrophotometer. The dilution factor should be accurately recorded.

-

-

Spectrophotometric Analysis:

-

Prepare a series of standard solutions of p-nitrothis compound of known concentrations in the selected organic solvent.

-

Measure the absorbance of the standard solutions and the diluted sample solutions at the wavelength of maximum absorbance (λmax) for p-nitrothis compound in that solvent.

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.

-

The calculated concentration represents the solubility of p-nitrothis compound in the organic solvent at the specified temperature.

-

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the systematic determination and analysis of p-nitrothis compound solubility.

Caption: Workflow for determining p-nitrothis compound solubility.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Glycosynth - p-Nitrothis compound [glycosynth.co.uk]

- 4. CAS 1492-30-4: p-Nitrothis compound | CymitQuimica [cymitquimica.com]

- 5. 4-Nitrothis compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. chembk.com [chembk.com]

- 7. 4-Nitrothis compound|Lipase Substrate [benchchem.com]

- 8. 4-NITROthis compound CAS#: 1492-30-4 [m.chemicalbook.com]

The Stability of Phenyl Palmitate in Enzyme Assays: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the thermostability of phenyl palmitate and its common chromogenic analog, p-nitrothis compound (pNPP), for use in enzyme assays. Tailored for researchers, scientists, and drug development professionals, this document outlines the critical factors influencing the substrate's stability, presents detailed experimental protocols, and explores the broader context of the enzymes targeted in these assays, including their roles in signaling pathways and drug discovery.

Introduction: The Utility of this compound in Enzyme Assays

This compound and its derivatives are widely used substrates for the colorimetric assay of lipases and esterases. The enzymatic hydrolysis of these substrates releases phenol (B47542) or a chromogenic analog like p-nitrophenol, which can be quantified spectrophotometrically to determine enzyme activity. The accuracy of these assays is paramount and is directly influenced by the intrinsic stability of the substrate under assay conditions. Spontaneous, non-enzymatic hydrolysis of the ester bond can lead to a high background signal, compromising the reliability of the results. This guide delves into the thermostability of this compound, providing a framework for designing robust and accurate enzyme assays.

Thermostability of this compound and its Analogs

The stability of this compound and its analogs in aqueous solutions is significantly influenced by temperature and pH. As esters, they are susceptible to spontaneous hydrolysis, a factor that must be carefully considered in the design of enzyme assays.

Influence of pH on Spontaneous Hydrolysis

The rate of non-enzymatic hydrolysis of phenyl esters is highly pH-dependent. The hydrolysis is generally slowest in the neutral pH range and increases under both acidic and basic conditions, exhibiting a characteristic U-shaped pH-rate profile. Alkaline conditions, in particular, can significantly accelerate the rate of spontaneous hydrolysis. For instance, at a pH of 9.0, the alkaline medium itself can cause considerable spontaneous hydrolysis of p-nitrophenyl esters[1]. One study demonstrated that while pNPP is highly stable below pH 7.0, its spontaneous hydrolysis increases at pH 8.0 and above at 25°C[2].

Influence of Temperature on Spontaneous Hydrolysis

Temperature is another critical factor affecting the stability of this compound. An increase in temperature generally accelerates the rate of chemical reactions, including the non-enzymatic hydrolysis of esters. While comprehensive data on the thermal degradation of this compound in aqueous solutions is limited, studies on similar esters like p-nitrophenyl acetate (B1210297) show a clear temperature dependence, with higher temperatures leading to increased rates of hydrolysis[3]. It is therefore recommended to perform enzyme assays at the lowest temperature compatible with acceptable enzyme activity to minimize background hydrolysis.

Quantitative Data on Non-Enzymatic Hydrolysis

The following tables summarize available quantitative data on the non-enzymatic hydrolysis of p-nitrophenyl esters. It is important to note that these values are influenced by the specific buffer system and ionic strength of the solution.

Table 1: Pseudo-first-order rate constants (kobs) for the hydrolysis of p-nitrophenyl alkanoates in aqueous DMSO mixtures. [4]

| Acyl Chain Length | kobs (s-1) in aqueous buffer | kobs (s-1) in 40% (v/v) aqueous DMSO |

| Acetate (C2) | - | - |

| Butyrate (C4) | - | - |

| Hexanoate (C6) | - | - |

| Octanoate (C8) | Lower than C10 in water | Similar to C4, C6, C10 |

| Decanoate (C10) | Higher than C8 in water | Similar to C4, C6, C8 |

| Dodecanoate (C12) | - | - |

Note: Specific values were not provided in the abstract, but trends were described.

Table 2: pH-Rate Profile for p-Nitrophenyl Acetate Hydrolysis. [3]

| pH | Observed Rate Constant (kobs, min-1) |

| 2 | ~0.015 |

| 7 | Pronounced acceleration begins |

| 9 | Steep increase |

| 11 | ~0.285 |

Note: This data is for p-nitrophenyl acetate and serves as a model for the pH-dependent hydrolysis of phenyl esters.

Experimental Protocols

Accurate and reproducible enzyme assays using this compound require meticulous attention to the experimental protocol. The low aqueous solubility of this compound and its analogs presents a significant challenge.

Preparation of this compound Substrate Solution

Due to its hydrophobicity, this compound or pNPP must be dissolved in an organic solvent before being introduced into the aqueous assay buffer.

-

Stock Solution Preparation: Prepare a concentrated stock solution of pNPP (e.g., 10-50 mM) in a suitable organic solvent such as isopropanol, acetonitrile, or a mixture of the two.

-

Working Solution Preparation: The working substrate solution is prepared by diluting the stock solution into the assay buffer. To prevent precipitation and ensure a homogenous suspension, a detergent or emulsifier is crucial.

-

Commonly used detergents: Triton X-100, sodium deoxycholate, and gum arabic.

-

Typical concentrations: 0.1-1% (v/v) for Triton X-100.

-

-

Sonication: To form a stable emulsion, the mixture of the substrate stock solution and the assay buffer containing the detergent should be sonicated.

Standard Enzyme Assay Protocol

The following is a general protocol for a lipase (B570770)/esterase assay using pNPP. Optimal conditions (e.g., pH, temperature, substrate concentration) should be determined for each specific enzyme.

-

Assay Buffer: Prepare a suitable buffer at the desired pH (e.g., 50 mM Tris-HCl, pH 8.0).

-

Reaction Mixture: In a microplate well or a cuvette, combine the assay buffer, the pNPP working solution, and any necessary co-factors.

-

Blank Control: Prepare a blank reaction for each set of experiments containing all components except the enzyme. This is crucial to measure the rate of spontaneous hydrolysis of the substrate under the assay conditions.

-

Enzyme Addition: Initiate the reaction by adding the enzyme solution to the reaction mixture.

-

Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period.

-

Measurement: Monitor the increase in absorbance at 410 nm (for pNPP) over time using a spectrophotometer. The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Data Analysis: Subtract the rate of the blank control from the rate of the enzyme-catalyzed reaction to obtain the true enzymatic activity.

Signaling Pathways and a High-Throughput Screening Workflow

Lipases and esterases are not merely digestive enzymes; they play critical roles in various cellular signaling pathways and are significant targets in drug discovery.

Lipases and Esterases in Signaling

These enzymes are involved in the generation of lipid second messengers and the metabolism of signaling molecules. For example, monoacylglycerol lipase (MAGL) is a key enzyme that hydrolyzes the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), linking lipid metabolism to cannabinoid and eicosanoid signaling pathways, which are important in inflammation and cancer.[5] Esterases are also critically involved in the activation of ester-containing prodrugs.

High-Throughput Screening (HTS) Workflow

This compound-based assays are amenable to high-throughput screening for the discovery of novel enzyme inhibitors or activators.

Role in Drug Development

Esterases and lipases are pivotal in drug development, primarily through their role in the metabolic activation of prodrugs. An ester moiety is often added to a drug molecule to improve its pharmacokinetic properties, such as absorption and bioavailability. Once in the body, endogenous esterases cleave the ester bond, releasing the active drug.

Conclusion

The use of this compound and its analogs in enzyme assays is a powerful tool for researchers. However, a thorough understanding of the substrate's thermostability is essential for generating accurate and reliable data. By carefully controlling pH and temperature and by including appropriate blank controls, the impact of non-enzymatic hydrolysis can be minimized. Furthermore, recognizing the broader biological roles of the target enzymes in signaling and drug metabolism provides a valuable context for the interpretation of assay results and their application in drug discovery and development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. View of Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. | Uniciencia [revistas.una.ac.cr]

- 3. irejournals.com [irejournals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Spectrophotometric Determination of Lipase Activity using p-Nitrophenyl Palmitate (pNPP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids. They play a crucial role in various biological processes and have widespread applications in the food, detergent, pharmaceutical, and biofuel industries.[1][2] The accurate determination of lipase (B570770) activity is essential for enzyme characterization, inhibitor screening, and process optimization.

This document provides a detailed protocol for a simple and reliable colorimetric assay for lipase activity using p-nitrophenyl palmitate (pNPP) as a substrate.[3] The principle of this assay is based on the enzymatic hydrolysis of the colorless substrate pNPP by lipase to produce p-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at 405-410 nm.[4][5][6] The rate of pNP formation is directly proportional to the lipase activity.

Principle of the Assay

The enzymatic reaction underlying this assay is as follows:

p-Nitrothis compound (pNPP) + H₂O --(Lipase)--> p-Nitrophenol + Palmitic Acid

The liberated p-nitrophenol, in an alkaline environment, exists as the p-nitrophenolate ion, which imparts a yellow color to the solution. The intensity of this color, measured at its maximum absorbance wavelength, is used to determine the concentration of the product and, consequently, the activity of the lipase enzyme.[7]

Materials and Reagents

-

p-Nitrothis compound (pNPP)

-

Isopropanol (B130326) (HPLC grade)[3]

-

Gum arabic[8]

-

Sodium phosphate (B84403) buffer

-

Lipase enzyme solution (e.g., crude extract, purified enzyme)

-

Microplate reader or spectrophotometer capable of reading at 405-410 nm[5][6]

-

96-well microplates or cuvettes

-

Incubator or water bath

Experimental Protocols

Preparation of Reagents

1. Substrate Stock Solution (e.g., 20 mM pNPP):

-

Dissolve an appropriate amount of pNPP in isopropanol to achieve a final concentration of 20 mM.[3][7] For example, dissolve 75.5 mg of pNPP (MW: 377.5 g/mol ) in 10 mL of isopropanol.

-

This stock solution should be stored protected from light.

2. Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0):

-

Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0.[1][6] The optimal pH may vary depending on the specific lipase being assayed.[10]

3. Emulsifier Solution (Solution A):

-

To overcome the poor solubility of pNPP in aqueous solutions, an emulsifier is required. A common solution consists of:

-

Dissolve the Triton X-100 and gum arabic in the assay buffer. This solution should be prepared fresh. Some protocols suggest dissolving Triton X-100 directly in isopropanol before adding pNPP.[8]

4. Substrate Working Solution:

-

Prepare the substrate working solution immediately before use by mixing the pNPP stock solution with the emulsifier solution.

-

A common method is to mix one volume of the pNPP stock solution with nine volumes of the emulsifier solution.[8][12] For example, add 1 mL of 20 mM pNPP stock to 9 mL of the emulsifier solution. This results in a final pNPP concentration of 2 mM in the working solution.

-

The mixture should be vortexed to ensure a homogenous emulsion.

5. Enzyme Solution:

-

Prepare a dilution of the lipase enzyme in the assay buffer. The optimal concentration of the enzyme should be determined empirically to ensure that the reaction rate is linear over the desired time course.

Assay Procedure (96-Well Plate Format)

-

Pre-incubation: Add 180 µL of the substrate working solution to each well of a 96-well microplate. Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.[6]

-

Initiate Reaction: Add 20 µL of the enzyme solution to each well to initiate the reaction.

-

Blank/Control: For the blank, add 20 µL of the assay buffer instead of the enzyme solution. A control with heat-inactivated enzyme is also recommended.[3]

-

Incubation: Incubate the plate at the assay temperature for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.[8]

-

Measurement: Measure the absorbance of each well at 410 nm using a microplate reader.[5][8] Measurements can be taken at a single endpoint or kinetically over time.

-

Stopping the Reaction (Optional for Endpoint Assays): The reaction can be stopped by adding a stopping reagent, such as 50 µL of 2N NaOH or a mixture of chilled acetone (B3395972) and ethanol (B145695) (1:1).[3][4]

Data Analysis and Calculation of Lipase Activity

The activity of the lipase is calculated based on the amount of p-nitrophenol released.

-

Molar Extinction Coefficient of p-Nitrophenol: The molar extinction coefficient (ε) of p-nitrophenol is required for the calculation. This value is pH-dependent. A commonly used value is approximately 15,000 M⁻¹cm⁻¹.[5] It is advisable to determine the extinction coefficient under the specific assay conditions by preparing a standard curve of p-nitrophenol.

-

Calculation of Lipase Activity: One unit (U) of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.[2][6]

The activity can be calculated using the following formula:

Activity (U/mL) = (ΔA/min) x V_total / (ε x l x V_enzyme)

Where:

-

ΔA/min = The rate of change in absorbance at 410 nm per minute (corrected for the blank).

-

V_total = Total volume of the reaction mixture in mL.

-

ε = Molar extinction coefficient of p-nitrophenol in M⁻¹cm⁻¹.

-

l = Path length of the cuvette or well in cm (for a standard 96-well plate, this is often calculated based on the volume).

-

V_enzyme = Volume of the enzyme solution added in mL.

-

Quantitative Data Summary

The following tables summarize kinetic parameters for various lipases determined using the pNPP assay as reported in the literature.

Table 1: Kinetic Parameters of Various Lipases with pNPP

| Lipase Source | K_m (mM) | V_max (U/mL or µmol/(min·mg)) | Reference |

| Pseudomonas sp. | 0.77 | 49.5 U/mL | [1] |

| Pseudomonas aeruginosa PseA | 70.4 | 2.24 µmol/(min·mg) | [1] |

| Porcine Pancreatic Lipase (Free) | 0.45 | 0.021 U/mL | [13] |

| Porcine Pancreatic Lipase (Immobilized) | 0.52 | 0.027 U/mL | [13] |

Table 2: Reported Lipase Activities from Various Sources

| Enzyme Source | Specific Activity | Reference |

| Porcine Pancreatic Lipase (PPL) | 32.7 ± 0.3 U/g | [9] |

| Staphylococcus aureus protease | 236.8 ± 21.4 U/g | [9] |

| Burkholderia sp. lipase | 1.035 ± 0.11 U/mL | [9] |

| Pseudomonas sp. | 41.5 ± 1.4 U/mL | [1] |

| LipC12 (metagenomic library) | 196.5 U/mg | [14] |

Visualizations

References

- 1. Characterization of a lipase from a newly isolated Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. interchim.fr [interchim.fr]

- 5. scribd.com [scribd.com]

- 6. 3.3. Lipase Activity Assay [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. zenodo.org [zenodo.org]

- 9. scribd.com [scribd.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Identification and characterization of a new true lipase isolated through metagenomic approach - PMC [pmc.ncbi.nlm.nih.gov]

High-Throughput Screening of Lipase Inhibitors using p-Nitrophenyl Palmitate (pNPP)

Application Note and Protocol

Introduction

Lipases are a class of enzymes that catalyze the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids. They play a crucial role in dietary fat metabolism and are significant therapeutic targets for conditions such as obesity and hyperlipidemia. The development of potent and specific lipase (B570770) inhibitors is a key objective in drug discovery. High-throughput screening (HTS) provides an efficient platform for rapidly evaluating large compound libraries to identify potential lipase inhibitors. This document outlines a detailed protocol for a robust and reproducible HTS assay for lipase inhibitors using the chromogenic substrate p-nitrophenyl palmitate (pNPP).

Principle of the Assay

The lipase assay utilizing pNPP is a colorimetric method that allows for the direct and continuous spectrophotometric measurement of enzyme activity. Lipase hydrolyzes the ester bond in the colorless substrate p-nitrothis compound (pNPP), releasing p-nitrophenol (pNP) and palmitic acid. The resulting p-nitrophenol has a distinct yellow color and can be quantified by measuring its absorbance at a wavelength of 405-415 nm. The rate of p-nitrophenol formation is directly proportional to the lipase activity. In the presence of an inhibitor, the rate of this reaction will decrease, providing a measure of the inhibitor's potency.